

Physicochemical characteristics of 1-(3-Pentyl)-piperazine

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Compound of Interest

Compound Name: 1-(3-Pentyl)-piperazine

Cat. No.: B1586322

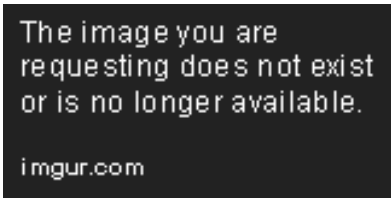
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An In-Depth Technical Guide to the Physicochemical Characteristics of **1-(3-Pentyl)-piperazine**

Molecular Identity and Structural Framework

1-(3-Pentyl)-piperazine is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The key structural feature is the substitution of a pentyl group at the N1 position. This alkyl substitution is pivotal as it significantly influences the molecule's lipophilicity, basicity, and steric profile compared to the parent piperazine molecule.

The fundamental molecular details provide the starting point for all subsequent characterization.

| Property | Value | Source |
|-------------------|---|-------------------------------------|
| CAS Number | 373356-51-5 | [1] |
| Molecular Formula | C ₉ H ₂₀ N ₂ | [1] |
| Molecular Weight | 156.27 g/mol | [1] |
| Canonical SMILES | CCC(CC)N1CCNCC1 | N/A |
| Structure |  | Generated for illustrative purposes |

Basicity and Ionization Profile (pKa Determination)

The two nitrogen atoms of the piperazine ring confer basic properties, making the determination of the acid dissociation constants (pKa) a critical first step in characterization. The pKa values dictate the molecule's ionization state at physiological pH, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[2][3]

The parent piperazine molecule has two distinct pKa values, typically around 9.73 and 5.35.[2][4][5] The N-alkylation with a pentyl group in **1-(3-Pentyl)-piperazine** will modify these values. The alkyl group's electron-donating inductive effect is expected to slightly increase the basicity (and thus the pKa) of the adjacent tertiary nitrogen, while the pKa of the distal secondary nitrogen may be less affected.

Authoritative Protocol: Potentiometric Titration for pKa Determination

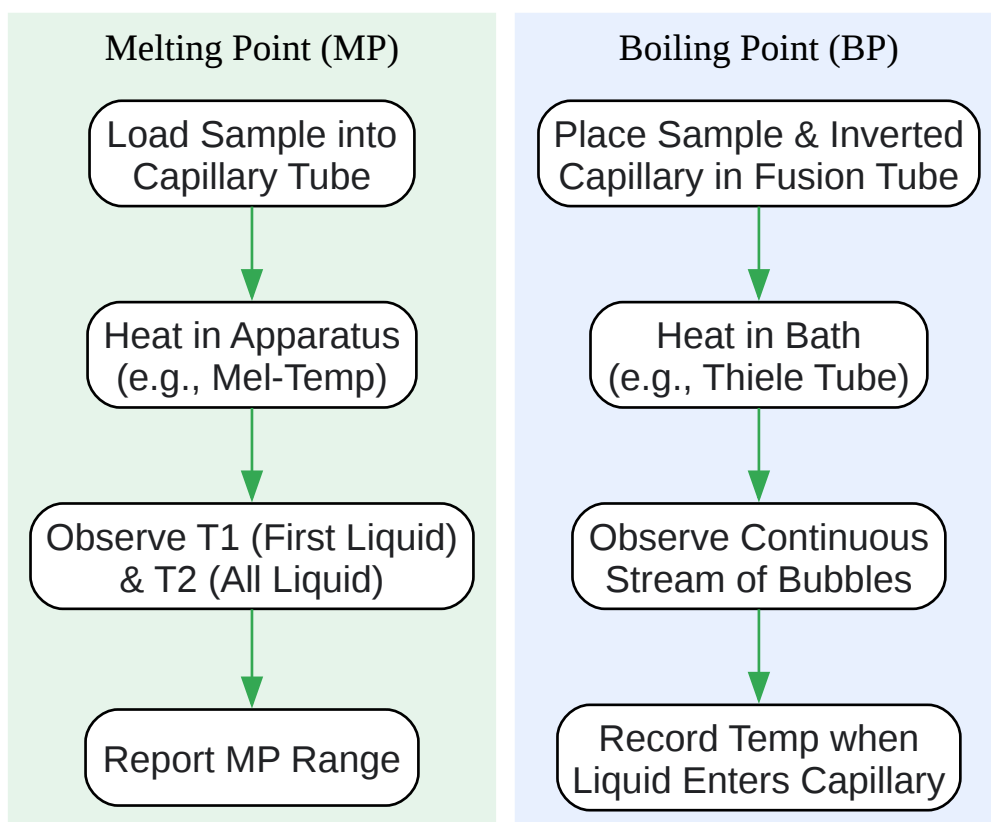
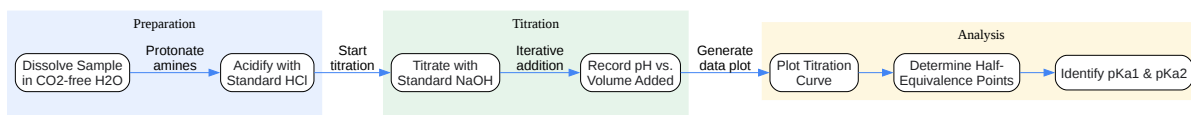
Potentiometric titration is the gold-standard method for experimentally determining pKa values.[2][6][7] The process involves the gradual neutralization of the protonated amine with a strong base, while monitoring the solution's pH.

Causality of Experimental Design:

- **High-Purity Water:** Using CO₂-free, deionized water is crucial because dissolved carbon dioxide can form carbonic acid, which would interfere with the titration of the weakly basic amine.
- **Standardized Titrant:** A precisely standardized solution of a strong base (e.g., 0.1 M NaOH) is required for accurate calculation of the equivalents of base added.
- **Inert Atmosphere:** Performing the titration under an inert gas like nitrogen or argon prevents the absorption of atmospheric CO₂ during the experiment.^[7]

Step-by-Step Methodology:

- **Sample Preparation:** Accurately weigh approximately 0.1 mmol of **1-(3-Pentyl)-piperazine** and dissolve it in 50 mL of CO₂-free, deionized water.
- **Acidification:** Add a slight excess (e.g., 2.2 equivalents) of a standardized strong acid (e.g., 0.1 M HCl) to ensure both nitrogen atoms are fully protonated at the start of the titration.
- **Titration Setup:** Place the solution in a temperature-controlled beaker (e.g., at 25 °C), introduce a calibrated pH electrode and a magnetic stirrer, and purge the headspace with nitrogen gas.
- **Titration Execution:** Add the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL) using a calibrated burette.
- **Data Recording:** Record the pH value after each addition of titrant, allowing the reading to stabilize.
- **Data Analysis:** Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pK_a values correspond to the pH at the half-equivalence points. The two buffer regions will yield pK_{a1} and pK_{a2}.



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References

- 1. scbt.com [scbt.com]
- 2. uregina.ca [uregina.ca]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
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